1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
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Overview
Description
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethyl group, making it a valuable molecule for various applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the pyrazole intermediate.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: The position of the trifluoromethyl group is different, leading to variations in its chemical properties and applications.
1-(4-Fluorophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carbohydrazide: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVUECGBOBAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618090-96-3 |
Source
|
Record name | 1-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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